2-Furancarboxaldehyde, 4-bromo-5-methyl-
Description
Significance of Furan (B31954) Derivatives in Chemical Synthesis and Materials Science
Furan and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a diverse range of more complex molecules. sigmaaldrich.comnbinno.com Their utility stems from the unique electronic properties of the furan ring, which can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and participate in various metal-catalyzed cross-coupling reactions. researchgate.net This reactivity has been harnessed in the total synthesis of numerous natural products.
In the realm of materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. nist.gov The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers. Furthermore, the ability to functionalize the furan ring allows for the fine-tuning of material properties for specific applications, including resins, composites, and electronic materials. nbinno.com
Overview of Halogenated and Alkyl-Substituted Furan Systems
The introduction of halogen and alkyl substituents onto the furan ring significantly modulates its chemical and physical properties. Halogen atoms, being electron-withdrawing, can influence the regioselectivity of further reactions and provide a handle for subsequent cross-coupling reactions. researchgate.net For instance, brominated furans are valuable intermediates in the synthesis of complex molecules through reactions like the Suzuki and Stille couplings. researchgate.net
Research Context of 2-Furancarboxaldehyde, 4-bromo-5-methyl- within Furan Chemistry
2-Furancarboxaldehyde, 4-bromo-5-methyl- represents a specific example of a polysubstituted furan. The presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxaldehyde group at the 2-position creates a unique electronic and steric profile. The aldehyde group is a key functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the methyl group influences the reactivity of the furan ring.
The study of this particular molecule can provide valuable data on how the interplay of these different substituents affects the reactivity of the furan core. While specific research on 2-Furancarboxaldehyde, 4-bromo-5-methyl- is not extensively documented in publicly available literature, its structure suggests its potential as a versatile intermediate in the synthesis of more complex furan-containing targets. Its synthesis would likely involve the manipulation of simpler furan precursors, such as 5-methylfurfural (B50972) or a brominated furan derivative.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 2-Furancarboxaldehyde, 4-bromo-5-methyl- and related compounds for comparison.
| Property | 2-Furancarboxaldehyde, 4-bromo-5-methyl- | 5-Bromo-2-furaldehyde (B32451) | 5-Methylfurfural | 4-Bromo-2-furaldehyde (B1334072) |
| Molecular Formula | C₆H₅BrO₂ | C₅H₃BrO₂ | C₆H₆O₂ | C₅H₃BrO₂ |
| Molecular Weight | 205.01 g/mol | 174.98 g/mol | 110.11 g/mol | 174.98 g/mol |
| CAS Number | 20627-04-7 chemicalbook.com | 1899-24-7 nist.gov | 620-02-0 orgsyn.org | 21921-76-6 sigmaaldrich.com |
| Physical State | Not explicitly stated, likely solid | Light yellow powder | Liquid, discolors on standing | Solid sigmaaldrich.com |
| Melting Point | Not available | 82-85 °C nist.gov | Not applicable | 54-58 °C sigmaaldrich.com |
| Boiling Point | Not available | 112 °C at 16 mmHg | 83-85 °C at 15 mmHg nih.gov | Not available |
| InChI Key | ABSGBYBACFSCEK-UHFFFAOYSA-N | WJTFHWXMITZNHS-UHFFFAOYSA-N | OUDFNZMQXZILJD-UHFFFAOYSA-N | MRGBBKQOSUHKPF-UHFFFAOYSA-N |
Synthesis and Reactivity
Detailed synthetic procedures for 2-Furancarboxaldehyde, 4-bromo-5-methyl- are not readily found in the literature. However, its synthesis can be envisioned through several plausible routes based on established furan chemistry. One potential strategy could involve the bromination of 5-methylfurfural. However, controlling the regioselectivity of this reaction to favor bromination at the 4-position would be a key challenge, as direct bromination of furans can often lead to a mixture of products. nist.gov
An alternative approach could start from a pre-brominated furan derivative, followed by the introduction of the methyl and aldehyde functionalities. For instance, a suitably protected 4-bromofuran could undergo lithiation and subsequent reaction with a methylating agent, followed by formylation.
The reactivity of 2-Furancarboxaldehyde, 4-bromo-5-methyl- is dictated by its three functional groups. The aldehyde group can participate in a variety of reactions, including:
Oxidation to the corresponding carboxylic acid.
Reduction to the corresponding alcohol.
Condensation reactions with active methylene (B1212753) compounds to form larger conjugated systems.
Wittig-type reactions to form alkenes.
The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. researchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, further diversifying the molecular architecture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBYBACFSCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348910 | |
| Record name | 2-furancarboxaldehyde, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20627-04-7 | |
| Record name | 2-furancarboxaldehyde, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Furancarboxaldehyde, 4 Bromo 5 Methyl
Reactivity of the Formyl (-CHO) Group
The formyl group is a versatile functional handle, readily participating in a variety of condensation and addition reactions characteristic of aldehydes.
The formyl group of 2-Furancarboxaldehyde, 4-bromo-5-methyl- is an excellent electrophile for aldol-type condensation reactions, enabling the formation of new carbon-carbon bonds. A prominent example of a highly controlled aldol (B89426) reaction is the Evans aldol reaction, which is renowned for its ability to install two new stereocenters with a high degree of stereoselectivity. tcichemicals.com This reaction typically involves the coupling of an aldehyde with a chiral N-acetyloxazolidinone-derived enolate. chem-station.com
The mechanism proceeds through a highly organized, six-membered chair-like transition state, often mediated by a boron Lewis acid (the Zimmerman-Traxler model). chem-station.comalfa-chemistry.com The chiral auxiliary attached to the enolate nucleophile effectively shields one face of the enolate, directing the aldehyde to attack from the less sterically hindered side. alfa-chemistry.com This chelation-controlled process results in the predictable formation of syn-aldol adducts with high diastereoselectivity. chem-station.comalfa-chemistry.com The stereochemical outcome can be fine-tuned by selecting the appropriate chiral auxiliary and Lewis acid. chem-station.com After the reaction, the valuable chiral auxiliary can be cleaved and recycled. tcichemicals.com This methodology is a cornerstone in the synthesis of complex natural products like polyketides. chem-station.com
Table 1: General Conditions for Evans Aldol Reaction
| Component | Example Reagents/Conditions | Role in Reaction | Source(s) |
| Aldehyde | 2-Furancarboxaldehyde, 4-bromo-5-methyl- | Electrophile | N/A |
| Nucleophile | Chiral N-acyloxazolidinone (e.g., derived from L-valine) | Prochiral Nucleophile | chem-station.comalfa-chemistry.com |
| Lewis Acid | Dibutylboron triflate (Bu₂BOTf) | Forms Z-enolate, organizes transition state | chem-station.com |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Deprotonates the N-acyloxazolidinone | chem-station.com |
| Solvent | Dichloromethane (CH₂Cl₂) or Ether | Inert reaction medium | williams.edu |
| Temperature | -78 °C to 0 °C | Controls reaction kinetics and selectivity | williams.edu |
The reaction of the formyl group with primary amines provides a direct route to imines, commonly known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is typically reversible and involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. acgpubs.org Subsequent acid-catalyzed dehydration of this intermediate yields the final C=N double bond of the imine. masterorganicchemistry.comyoutube.com
The synthesis is often straightforward, sometimes occurring by simply mixing the aldehyde and amine, though it can be facilitated by an acid catalyst and removal of water to drive the equilibrium towards the product. nih.govyoutube.cominternationaljournalcorner.com Furan-based aldehydes, including substituted furfurals, are widely used in these transformations. For instance, Schiff bases have been synthesized from the reaction of 4-nitrobenzene-1,2-diamine with both 5-methylfuran-2-carbaldehyde and 4-bromofuran-2-carbaldehyde, demonstrating the viability of this reaction on furan (B31954) rings bearing substituents analogous to the target molecule. acgpubs.org
Table 2: Examples of Schiff Base Formation from Furan Aldehydes
| Furan Aldehyde | Amine | Conditions | Product | Source(s) |
| Furfural (B47365) | Sulfanilamide | Reflux | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | nih.gov |
| 5-methylfuran-2-carbaldehyde | 4-nitrobenzene-1,2-diamine | Methanol, 50 °C, 2h | N1-((5-methylfuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine | acgpubs.org |
| 4-bromofuran-2-carbaldehyde | 4-nitrobenzene-1,2-diamine | Methanol, reflux, 5h | N1-((4-bromofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine | acgpubs.org |
| Furfural | 4-Bromo-2-methylaniline | Condensation | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | chemmethod.com |
The electrophilic formyl group can react with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) in a Knoevenagel-type condensation. Many heterocyclic compounds, such as imidazolinones, contain such active sites.
A well-documented parallel is the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov In the presence of a base like piperidine, the furanone is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of the furaldehyde. Subsequent elimination of water yields a new exocyclic double bond, linking the two heterocyclic rings. This reaction produces 2-(2-furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone as the primary product. nih.gov A similar mechanistic pathway is expected for the condensation of 2-Furancarboxaldehyde, 4-bromo-5-methyl- with active methylene sites on other heterocycles like imidazolinones.
Reactivity of the Bromine Substituent
The bromine atom at the C4 position of the furan ring is a key site for modification, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement is less common but theoretically possible due to the ring's electronic properties.
The carbon-bromine bond on the furan ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is among the most versatile and widely used of these methods. nih.gov
This reaction has been successfully applied to various bromo-furan substrates. For example, 2-bromofuran (B1272941) effectively couples with a range of aryl boronic acids in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a base like K₂CO₃. thieme-connect.com More specifically, 5-bromo-2-furaldehyde (B32451), a close structural analog of the title compound, undergoes efficient Suzuki coupling with phenylboronic acid. researchgate.net The general mechanism involves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 3: Representative Conditions for Suzuki Cross-Coupling of Bromo-Furans
| Bromo-Furan Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield | Source(s) |
| 2-Bromofuran | Phenylboronic acid | Pd(OAc)₂ (3 mol%) | K₂CO₃ / DMF-H₂O | 67% | thieme-connect.com |
| 2-Bromofuran | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ / DMF-H₂O | 85% | thieme-connect.com |
| 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | N-methylpyrrolidone (NMP) | 89% | researchgate.net |
| 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ / EtOH-H₂O | 98% | nih.gov |
Direct nucleophilic displacement of a bromine atom from an aromatic ring (Nucleophilic Aromatic Substitution, or SₙAr) is typically challenging. However, the reaction is facilitated if the ring is "activated" by the presence of strong electron-withdrawing groups.
In 2-Furancarboxaldehyde, 4-bromo-5-methyl-, the formyl group at the C2 position acts as a powerful electron-withdrawing group. Its influence is transmitted through the conjugated π-system of the furan ring, reducing electron density and making the ring carbons more electrophilic. This activation is particularly effective at the C4 position, which is para to the formyl group. An incoming nucleophile can attack the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atom of the formyl group, which provides significant stabilization. Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring and yields the substituted product. While specific examples for this exact substrate are not prevalent in the literature, the principles of SₙAr predict that reactions with strong nucleophiles (e.g., alkoxides, thiolates, or amines) are mechanistically plausible under suitable conditions.
Reactivity of the Methyl Substituent
The methyl group at the C5 position of the furan ring is a site for various chemical modifications, including oxidation and functionalization through radical pathways.
Oxidation of the Methyl Group
While specific studies on the direct oxidation of the methyl group in 2-Furancarboxaldehyde, 4-bromo-5-methyl- are not extensively documented in publicly available literature, the oxidation of methyl-substituted furans is a known transformation. The atmospheric oxidation of methylfurans, for instance, can be initiated by hydroxyl radicals. nih.govacs.org This process typically begins with the addition of the OH radical to the furan ring, which can lead to ring-opening products. nih.govacs.org
In synthetic chemistry, the oxidation of a methyl group on a furan ring to a carboxylic acid is a plausible transformation, often achievable with strong oxidizing agents. The presence of the electron-withdrawing aldehyde group and the bromine atom would influence the reactivity of the furan ring and the methyl group towards oxidation.
Functionalization via Radical Pathways
The methyl group of 2-Furancarboxaldehyde, 4-bromo-5-methyl- can be a target for functionalization through radical reactions. Radical chemistry provides a versatile toolkit for the conversion of C(sp³)–H bonds, like those in the methyl group, into a variety of other functional groups. chemrxiv.org These reactions are often initiated by radical initiators that can abstract a hydrogen atom from the methyl group, generating a furfuryl-type radical. This reactive intermediate can then participate in a range of transformations.
Oxidative and Reductive Transformations of the Furan Ring and Side Chains
The furan ring and its aldehyde substituent in 2-Furancarboxaldehyde, 4-bromo-5-methyl- are susceptible to both oxidative and reductive transformations. These reactions can lead to a variety of valuable chemical intermediates.
The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-bromo-5-methylfuran-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The commercial availability of 4-bromo-5-methylfuran-2-carboxylic acid suggests that this is a well-established synthetic route. achemblock.com
Conversely, the aldehyde group can be selectively reduced to a primary alcohol, (4-bromo-5-methylfuran-2-yl)methanol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165). The selective reduction of aldehydes in the presence of other functional groups is a common strategy in organic synthesis. nih.gov
The furan ring itself can undergo oxidative transformations. The oxidation of furans can lead to ring-opening, yielding 1,4-dicarbonyl compounds, or to the formation of other heterocyclic systems like pyranones or butenolides, depending on the oxidant and reaction conditions. researchgate.net For example, the atmospheric oxidation of furan and methyl-substituted furans initiated by hydroxyl radicals has been shown to lead to ring-opened dicarbonyl compounds. nih.govacs.org The presence of the bromine atom and the aldehyde group will influence the susceptibility of the furan ring to oxidation.
Proposed Reaction Mechanisms for Novel Transformations
While specific novel transformations of 2-Furancarboxaldehyde, 4-bromo-5-methyl- are not widely reported, the reactivity of the parent compound, 2-furancarboxaldehyde (furfural), and related derivatives provides a basis for proposing potential reaction mechanisms.
One area of interest is the reaction of furfural derivatives with active methylene compounds. For instance, the reaction of 2-furancarboxaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone has been investigated as part of studies on the Maillard reaction. nih.gov This reaction leads to the formation of several complex condensation products. A proposed mechanism involves the initial aldol-type condensation of the aldehyde with the active methylene group of the furanone, followed by further reactions to form more complex structures. It is plausible that 2-Furancarboxaldehyde, 4-bromo-5-methyl- would undergo similar reactions, with the bromo and methyl substituents potentially influencing the reaction rates and the stability of the intermediates.
Self-condensation is another characteristic reaction of furfural and its derivatives. researchgate.net This reaction typically occurs under basic or acidic conditions and leads to the formation of dimers or oligomers. For example, the benzoin (B196080) condensation of furfural is a known self-condensation reaction. researchgate.net While specific studies on the self-condensation of 2-Furancarboxaldehyde, 4-bromo-5-methyl- are lacking, it is expected to undergo similar reactions, potentially leading to novel polymeric materials or complex heterocyclic structures. The electron-withdrawing nature of the bromine atom could affect the propensity for self-condensation.
Design and Synthesis of Derivatives and Functionalized Analogues of 2 Furancarboxaldehyde, 4 Bromo 5 Methyl
Preparation of Polyfunctionalized Heterocyclic Compounds
The synthesis of polyfunctionalized heterocyclic compounds from 2-furancarboxaldehyde, 4-bromo-5-methyl- can be strategically achieved through sequential cross-coupling reactions. A particularly effective method involves the use of palladium-catalyzed reactions, such as the Suzuki coupling, to introduce a variety of substituents at the bromine-bearing 4-position.
In a related synthetic approach using the analogous compound 4,5-dibromo-2-furaldehyde (B1269445), a regioselective Suzuki reaction has been successfully employed. broadinstitute.org This strategy allows for the selective functionalization at the 5-position first, followed by a subsequent coupling at the 4-position. For the synthesis starting with 2-Furancarboxaldehyde, 4-bromo-5-methyl-, the bromine at the 4-position is the primary site for such transformations. This position can be functionalized with various aryl or other organic moieties using boronic acids in the presence of a suitable palladium catalyst. For instance, Pd(PPh₃)₄ has been used as a catalyst for such couplings. broadinstitute.org
Furthermore, the aldehyde group at the 2-position serves as a versatile anchor for additional functionalization. It can readily undergo reactions such as aldol (B89426) additions to introduce new stereocenters and further increase the molecular complexity. For example, an Evans aldol reaction can be performed on the furaldehyde to introduce a chiral auxiliary, which can then direct the stereoselective incorporation of further substituents. broadinstitute.org This dual approach of modifying both the furan (B31954) ring and the aldehyde substituent enables the combinatorial generation of a wide array of polyfunctionalized heterocyclic structures.
A summary of potential synthetic transformations for 2-Furancarboxaldehyde, 4-bromo-5-methyl- is presented below:
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Aryl group at C4 |
| Evans Aldol Addition | Chiral oxazolidinone, Lewis acid | Chiral β-hydroxy carbonyl |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene at C2 |
| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine at C2 |
Synthesis of Furan-Containing Polymers and Materials
2-Furancarboxaldehyde, 4-bromo-5-methyl- serves as a potential precursor for bifuran-based monomers, which are valuable in the synthesis of advanced polyesters and other polymers. While direct polymerization of this specific compound is not widely documented, its derivatives can be tailored for incorporation into polymer chains.
A key strategy involves the conversion of the aldehyde group and the bromo-substituent into functionalities suitable for polymerization. For instance, the aldehyde can be reduced to a hydroxyl group, and the bromine can be replaced via coupling reactions to introduce another polymerizable group, such as an ester or another furan ring. This can lead to the formation of difuran compounds, which are precursors for biodegradable polymers with notable mechanical and thermal properties. researchgate.net
The synthesis of furan-based conjugated polymers has been achieved through methods like direct C–H arylation of oligofurans. rsc.org Although starting from a different furan derivative, this approach highlights a potential pathway where a bifuran monomer derived from 2-furancarboxaldehyde, 4-bromo-5-methyl- could be used. The resulting polymers could exhibit tunable electronic and optical properties. rsc.org
The general approach to utilizing furan derivatives in polymer synthesis often involves their conversion into diols or dicarboxylic acids. For example, 2,5-furandicarboxylic acid (FDCA) is a well-known monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). rsc.orgsemanticscholar.org By analogy, derivatives of 2-furancarboxaldehyde, 4-bromo-5-methyl- could be envisioned as modifiers or co-monomers in such polymerizations to impart specific properties.
Strategic Functionalization for Skeletal Diversity Generation
The structure of 2-furancarboxaldehyde, 4-bromo-5-methyl- is well-suited for generating skeletal diversity in combinatorial synthesis. The distinct reactivity of the substituents allows for a programmed and divergent reaction pathway, leading to a variety of molecular scaffolds from a single starting material.
Research on the closely related 4-bromo-5-alkyl-2-furaldehydes has demonstrated that substituents at the 4-position can pre-encode different skeletal outcomes in subsequent reactions. broadinstitute.org For instance, the presence of the bromo group can influence the course of oxidation reactions on the furan ring. It has been shown that a 4-bromo substituent can have a deactivating effect towards furan oxidation by agents like N-bromosuccinimide (NBS). broadinstitute.org
This differential reactivity can be exploited in a combinatorial fashion. By first reacting the aldehyde group (e.g., via an aldol reaction to introduce a hydroxyl or acetoxy group) and then performing reactions on the furan ring, a matrix of different products can be generated. The combination of substituents at the 2- and 4-positions can direct the reaction towards different skeletal frameworks. broadinstitute.org
The following table outlines a potential combinatorial approach for generating skeletal diversity:
| Initial Functionalization at C2 (Aldehyde) | Subsequent Reaction | Potential Skeletal Outcome |
| Aldol Addition (forms hydroxyl group) | Ring Oxidation/Rearrangement | Novel polycyclic ether |
| Aldol Addition followed by Acetylation | Ring Oxidation/Rearrangement | Different rearranged product |
| No initial reaction | Ring Functionalization (e.g., Suzuki) | Substituted furan scaffold |
This strategy allows for a multiplicative increase in skeletal outcomes with an additive increase in the number of reaction steps, providing an efficient route to diverse and complex molecules. broadinstitute.org
Derivatization to Hydroxyl and Other Oxygen-Containing Moieties
A fundamental transformation of 2-furancarboxaldehyde, 4-bromo-5-methyl- is the reduction of the furaldehyde group to a furanmethanol. This conversion to a hydroxyl moiety opens up a wide range of subsequent chemical modifications and is a key step in the synthesis of many furan-based monomers and fine chemicals.
The reduction of the aldehyde to a primary alcohol can be readily achieved using a variety of standard reducing agents. The choice of reagent can be tailored to be selective for the aldehyde, leaving other functional groups intact if necessary.
Commonly used reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, which would also be effective.
Catalytic hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.
The resulting (4-bromo-5-methyl-2-furyl)methanol is a valuable intermediate. The newly formed hydroxyl group can be further derivatized to other oxygen-containing moieties. For example, it can be etherified or esterified to introduce a wide range of functional groups. This is particularly relevant in the synthesis of monomers for polyesters and polyurethanes, where diols are required. semanticscholar.orgnih.gov
The conversion to the corresponding alcohol is also a critical step in the synthesis of certain biodegradable polymers. researchgate.net The resulting furanmethanol derivative can then be used in subsequent polymerization reactions, for example, through condensation with dicarboxylic acids or diisocyanates.
Advanced Spectroscopic and Structural Characterization of 2 Furancarboxaldehyde, 4 Bromo 5 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling AnalysisFor 2-Furancarboxaldehyde, 4-bromo-5-methyl-, the ¹H NMR spectrum would be expected to show two distinct signals in the aromatic region and one in the aliphatic region.
Aldehydic Proton (-CHO): A singlet would be anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. For the related compound 5-methylfurfural (B50972), this proton appears at δ 9.51 ppm. chemicalbook.com
Furan (B31954) Ring Proton (H-3): The single proton on the furan ring at position 3 would appear as a singlet. Its chemical shift would be influenced by the adjacent aldehyde group and the bromine atom at position 4.
Methyl Protons (-CH₃): The protons of the methyl group at position 5 would appear as a singlet in the upfield region, likely around δ 2.4 ppm. In 5-methylfurfural, this signal is observed at δ 2.42 ppm. chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton CharacterizationThe ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Furancarboxaldehyde, 4-bromo-5-methyl-, five signals corresponding to the furan ring carbons and the carbonyl carbon, plus one for the methyl carbon, would be expected.
Carbonyl Carbon (C=O): This carbon would be the most downfield signal, typically appearing above δ 175 ppm.
Furan Ring Carbons: Four distinct signals would be expected for the furan ring carbons (C-2, C-3, C-4, C-5). The carbon bearing the bromine (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other carbons (C-2, C-3, and C-5) would have shifts determined by their substitution pattern. For comparison, in 5-methylfurfural, the ring carbons appear at various points in the δ 100-160 ppm range. nih.gov
Methyl Carbon (-CH₃): An upfield signal, typically below δ 20 ppm, would correspond to the methyl group's carbon.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity AssignmentTo definitively assign proton and carbon signals and confirm the structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, as all expected proton signals for the target molecule are singlets, COSY would primarily be used to confirm the absence of proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the H-3 signal to C-3 and the methyl proton signal to the methyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For 2-Furancarboxaldehyde, 4-bromo-5-methyl-, the mass spectrum would be expected to show a distinctive molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for furaldehydes include the loss of the aldehyde group (·CHO, 29 Da) or carbon monoxide (CO, 28 Da). researchgate.netnist.gov For the target molecule, fragmentation might also involve the loss of a bromine radical (·Br) or a methyl radical (·CH₃). The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), would confirm the elemental formula C₆H₅BrO₂.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint for the functional groups present. researchgate.net
Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum is expected in the region of 1670-1700 cm⁻¹. This is a characteristic peak for an aromatic aldehyde. Studies on 5-methylfurfural show this peak around 1675 cm⁻¹. researchgate.net
C-H Stretch: The aldehydic C-H stretch would appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C-H stretch from the furan ring would be observed just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group would be found just below 3000 cm⁻¹.
C=C Stretch: Vibrations corresponding to the furan ring's carbon-carbon double bonds would appear in the 1500-1600 cm⁻¹ region. researchgate.net
C-O Stretch: The stretching vibration of the furan ring's C-O-C ether linkage would be visible in the 1000-1300 cm⁻¹ range.
C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹, would be indicative of the carbon-bromine bond.
Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the furan ring. osti.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The furan ring conjugated with the aldehyde group constitutes a chromophore that absorbs UV light. The presence of the bromine atom and methyl group as auxochromes would influence the position and intensity of the absorption maxima (λmax).
The spectrum would likely show strong absorptions corresponding to π → π* transitions. For comparison, Schiff bases derived from bromo-phenols and other aldehydes exhibit π → π* transitions in the 220-350 nm range. researchgate.net It is expected that 2-Furancarboxaldehyde, 4-bromo-5-methyl- would have a similar absorption profile, reflecting its conjugated electronic system.
Advanced Diffraction Techniques (e.g., X-ray Crystallography for single-crystal structure determination of derivatives)
The structural elucidation of derivatives is crucial for understanding how modifications to the parent molecule influence its solid-state architecture. For instance, the analysis of Schiff base derivatives of furan-2,5-dicarboxaldehyde reveals detailed information about their molecular symmetry and packing arrangements.
The crystallographic data for 2,5-bis[(4-fluorophenyl)iminomethyl]furan are summarized in the table below:
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂F₂N₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.069 (4) |
| b (Å) | 7.747 (2) |
| c (Å) | 11.231 (3) |
| β (°) | 108.25 (3) |
| Volume (ų) | 1492.2 (7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.41 |
Data sourced from a study on the molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. nih.gov
Furthermore, studies on other substituted furan derivatives, such as 5-substituted-furan-2(3H)-ones, also highlight the power of X-ray crystallography in confirming the relative configuration of complex molecules formed during chemical reactions. acs.orgacs.org For instance, the relative configuration of a cycloadduct formed from a reaction involving a 5-substituted-furan-2(3H)-one was unequivocally confirmed by single-crystal X-ray analysis. acs.orgacs.org This demonstrates the critical role of this technique in stereochemical assignment.
In a broader context, the crystallographic analysis of various furan-containing compounds, including those isolated from natural sources, consistently aids in their structural elucidation. nih.gov The precise atomic coordinates obtained from X-ray diffraction allow for a detailed understanding of the molecule's geometry and electronic properties.
Lack of Specific Research Data on 2-Furancarboxaldehyde, 4-bromo-5-methyl-
Following a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound 2-Furancarboxaldehyde, 4-bromo-5-methyl- , it has been determined that there is a significant lack of dedicated scholarly articles and research data required to construct the requested detailed analysis.
The performed searches for "2-Furancarboxaldehyde, 4-bromo-5-methyl-" and its synonym, "4-bromo-5-methyl-2-furaldehyde," did not yield any specific studies providing the in-depth computational chemistry data necessary to fulfill the outlined article structure. While the compound is mentioned in scientific literature, it is typically as a precursor or intermediate in the synthesis of more complex molecules. The existing theoretical studies found have been conducted on these larger, final products rather than on the specified starting material itself.
Consequently, the detailed information required for the following sections and subsections of the proposed article is not available in the public domain:
Computational and Theoretical Investigations on 2 Furancarboxaldehyde, 4 Bromo 5 Methyl
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Therefore, we are unable to provide the requested article due to the absence of the necessary foundational research data.
Strategic Applications in Complex Organic Synthesis and Material Science
Role as a Key Building Block for the Synthesis of Complex Molecules (e.g., in the synthesis of anti-digoxin agents)
Substituted furans are integral components in many biologically active compounds and serve as key intermediates in pharmaceutical synthesis. nih.govresearchgate.net The furan (B31954) scaffold can be modified to create derivatives with specific therapeutic properties. For instance, furan aldehydes are known to react with cardiac glycosides like digoxin (B3395198) to produce derivatives with potentially altered activity, a strategy used to develop safer cardiotonic drugs. google.com
While direct literature on the use of 2-Furancarboxaldehyde, 4-bromo-5-methyl- in this specific context is not available, the application of a closely related compound, 4-bromo-2-furancarboxaldehyde, has been documented in the synthesis of a novel anti-digoxin agent. In that synthesis, the furan derivative was reacted with a steroid precursor to create a molecule that could inhibit digoxin-induced effects in heart muscle tissue. This illustrates the potential of bromo-substituted furan aldehydes to act as foundational synthons for complex, biologically active molecules targeting conditions related to cardiac glycoside toxicity. The presence of the additional 5-methyl group in 2-Furancarboxaldehyde, 4-bromo-5-methyl- could further influence the steric and electronic properties of the final product, potentially modulating its biological efficacy.
Utility in Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for discovering new drug leads by generating large libraries of structurally diverse small molecules. nih.gov Halogenated heterocyclic compounds are particularly valuable in this context because the halogen atom provides a reactive handle for a wide array of cross-coupling reactions. nih.govnih.gov
Research has demonstrated that libraries of highly substituted furans can be efficiently generated through palladium-catalyzed coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Heck reactions—starting from iodofuran intermediates. nih.govnih.govacs.org These methods allow for the systematic introduction of various substituents onto the furan core, leading to a diverse set of molecules. acs.orgacs.org
2-Furancarboxaldehyde, 4-bromo-5-methyl- is an ideal candidate for such synthetic strategies. Its structure features two distinct reactive sites:
The aldehyde group , which can undergo reactions like condensation, reductive amination, and Wittig reactions.
The bromo substituent , which can participate in numerous palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
This orthogonality allows for a stepwise and controlled diversification of the molecular scaffold. A library could be generated by first reacting the aldehyde group with a set of amines or phosphonium (B103445) ylides, followed by a Suzuki coupling at the bromine position with a range of boronic acids. This approach enables the rapid synthesis of thousands of unique, complex furan derivatives from a single, versatile starting material, embodying the core principles of diversity-oriented synthesis. acs.org
Precursor for Advanced Functional Materials with Tuned Properties (e.g., oxygen barrier polyesters)
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, offering unique properties such as improved gas barrier and thermal characteristics. google.com Monomers like 2,5-furandicarboxylic acid (FDCA) are used to produce polyesters like polyethylene (B3416737) furanoate (PEF), which exhibits superior oxygen and carbon dioxide barrier properties compared to conventional PET. While the primary monomers for such polyesters are typically derived from furfural (B47365) and 5-hydroxymethylfurfural (B1680220) umich.edu, substituted furans like 2-Furancarboxaldehyde, 4-bromo-5-methyl- offer pathways to more specialized functional materials.
Although its direct use in oxygen barrier polyesters has not been documented, the functional groups on 2-Furancarboxaldehyde, 4-bromo-5-methyl- provide opportunities for creating advanced polymers. The aldehyde can be oxidized to a carboxylic acid, creating a furan-based monomer analogous to FDCA. The key distinction is the presence of the bromine atom, which can be leveraged in several ways:
Cross-linking: The bromine atom can act as a site for post-polymerization cross-linking, which could enhance the thermal stability and mechanical strength of the resulting material.
Functionalization: The bromine can be substituted via nucleophilic aromatic substitution or coupling reactions to introduce other functional groups, thereby tuning the polymer's properties for specific applications, such as flame retardancy or altered solubility.
Furthermore, photochemical methods have been used to synthesize 5-aryl-4-bromo-2-furyl derivatives from 4,5-dibromofuran-2-carbaldehyde, demonstrating a viable route for creating novel furan-based materials through C-C bond formation at the halogenated position. researchgate.net This highlights the potential of bromo-furan aldehydes as precursors for a new generation of functional polymers with tailored properties.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-5-methyl-2-furancarboxaldehyde in academic laboratories?
Methodological Answer: Academic synthesis typically involves halogenation and functional group modifications. A common approach is the bromination of 5-methyl-2-furancarboxaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN). Reaction optimization includes:
- Temperature control : 60–80°C to balance reactivity and selectivity .
- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can researchers characterize the purity and structure of 4-bromo-5-methyl-2-furancarboxaldehyde?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak at m/z ≈ 190 (C₆H₅BrO₂⁺) with fragmentation patterns matching bromine isotopes .
- FT-IR : Aldehyde C=O stretch ≈ 1700 cm⁻¹, furan ring vibrations ≈ 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the aldehyde and bromine substituents in this compound?
Methodological Answer: The aldehyde group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), while the bromine acts as a leaving group in substitution reactions. Computational studies (DFT calculations) can predict reaction sites:
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Strategies include:
Q. What are the applications of 4-bromo-5-methyl-2-furancarboxaldehyde in medicinal chemistry research?
Methodological Answer: The compound serves as a precursor for bioactive molecules:
- Antimicrobial agents : Functionalization of the aldehyde group with thiosemicarbazides yields derivatives with Gram-positive bacterial inhibition (MIC ≈ 8–16 µg/mL) .
- Anticancer scaffolds : Coupling with pyridine moieties via Suzuki-Miyaura reactions generates heterocyclic libraries for kinase inhibition assays .
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- DFT calculations : Predict transition states for bromine substitution or aldehyde reactivity.
- Molecular docking : Screen derivatives against protein targets (e.g., enzymes) to prioritize synthesis .
- Software tools : Gaussian, AutoDock, or Schrödinger Suite for energy minimization and binding affinity analysis.
Methodological Best Practices
- Safety : Handle brominated furans in fume hoods; aldehyde vapors require PPE .
- Data reproducibility : Document reaction parameters (e.g., stoichiometry, catalyst loading) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
